
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and substituted anilines.
Introduction of Piperidin-4-ol: The piperidin-4-ol moiety can be introduced through nucleophilic substitution reactions, where the triazine core reacts with piperidin-4-ol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Piperidine Derivatives: Compounds with piperidine moieties but different functional groups.
Uniqueness
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is unique due to its specific combination of triazine and piperidin-4-ol moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields
Propiedades
Número CAS |
88300-20-3 |
|---|---|
Fórmula molecular |
C20H18Cl2N4O |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C20H18Cl2N4O/c21-15-5-1-13(2-6-15)18-19(14-3-7-16(22)8-4-14)24-25-20(23-18)26-11-9-17(27)10-12-26/h1-8,17,27H,9-12H2 |
Clave InChI |
FDANILHMYBXPDO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NC(=C(N=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

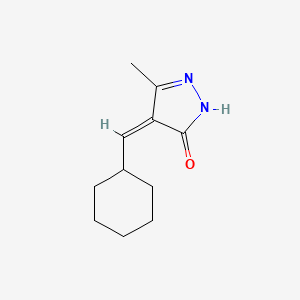
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
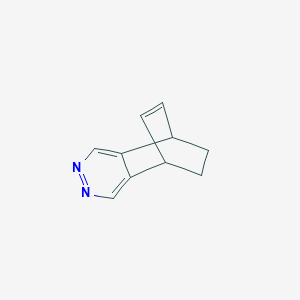
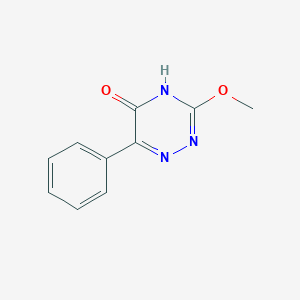
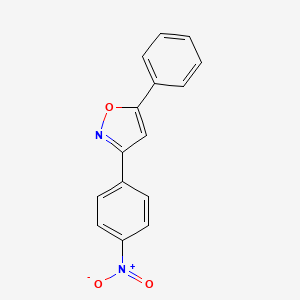

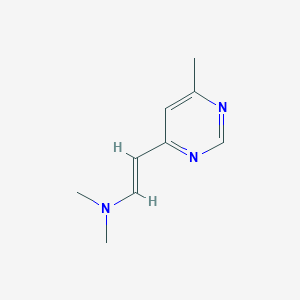
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
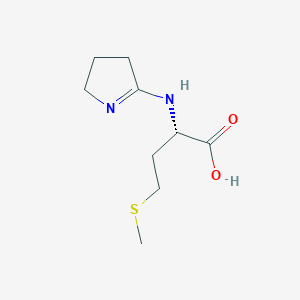
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
